molecular formula C10H11BrN2S B12565410 2-[(2-Bromobenzyl)amino]-2-thiazoline

2-[(2-Bromobenzyl)amino]-2-thiazoline

Katalognummer: B12565410
Molekulargewicht: 271.18 g/mol
InChI-Schlüssel: DTWSWXJCQDSIES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Bromobenzyl)amino]-2-thiazoline is a heterocyclic organic compound with the molecular formula C10H11BrN2S It features a thiazoline ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromobenzyl)amino]-2-thiazoline typically involves the reaction of 2-bromobenzylamine with thioamides under specific conditions. One common method includes the use of thiourea as a sulfur source, which reacts with 2-bromobenzylamine in the presence of a base to form the thiazoline ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Bromobenzyl)amino]-2-thiazoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazoline ring can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various benzyl derivatives, while oxidation can lead to sulfoxides or sulfones.

Wissenschaftliche Forschungsanwendungen

2-[(2-Bromobenzyl)amino]-2-thiazoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(2-Bromobenzyl)amino]-2-thiazoline involves its interaction with specific molecular targets. The thiazoline ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromobenzyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    2-[(2-Chlorobenzyl)amino]-2-thiazoline: A structurally similar compound with a chlorine atom instead of bromine.

    2-[(2-Methylbenzyl)amino]-2-thiazoline: Another analog with a methyl group in place of the bromine atom.

Uniqueness

2-[(2-Bromobenzyl)amino]-2-thiazoline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets .

Eigenschaften

Molekularformel

C10H11BrN2S

Molekulargewicht

271.18 g/mol

IUPAC-Name

N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C10H11BrN2S/c11-9-4-2-1-3-8(9)7-13-10-12-5-6-14-10/h1-4H,5-7H2,(H,12,13)

InChI-Schlüssel

DTWSWXJCQDSIES-UHFFFAOYSA-N

Kanonische SMILES

C1CSC(=N1)NCC2=CC=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.